
Isovaleroyloxokadsuranol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovaleroyl oxokadsuranol is a lignan compound isolated from the plant Kadsura longipedunculata . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. Isovaleroyl oxokadsuranol has garnered attention due to its potential therapeutic properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Isovaleroyl oxokadsuranol is typically isolated from the plant Kadsura longipedunculata . The extraction process involves the use of organic solvents to separate the lignan from the plant material. The compound is then purified using chromatographic techniques.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of isovaleroyl oxokadsuranol. Most of the available data pertains to laboratory-scale extraction and purification methods.
化学反応の分析
Types of Reactions: Isovaleroyl oxokadsuranol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Isovaleroyl oxokadsuranol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of lignans.
Biology: Researchers investigate its potential biological activities, such as antioxidant, anti-inflammatory, and hepatoprotective effects
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of isovaleroyl oxokadsuranol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Hepatoprotective Activity: By protecting liver cells from damage and promoting liver regeneration.
類似化合物との比較
Isovaleroyl oxokadsuranol is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisandrin: Another lignan from the same plant family with hepatoprotective and antioxidant properties.
Gomisin: A lignan with similar biological activities, including anti-inflammatory and hepatoprotective effects.
Deoxyschizandrin: Known for its antioxidant and anti-inflammatory properties.
In comparison, isovaleroyl oxokadsuranol stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.
特性
分子式 |
C27H32O9 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13-,14+,20+,21+,27-/m0/s1 |
InChIキー |
NLKPUZXCJQUGOU-NUYPUXRKSA-N |
異性体SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
正規SMILES |
CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


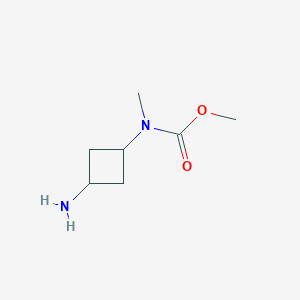
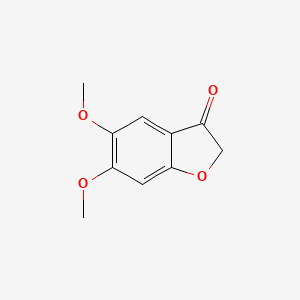
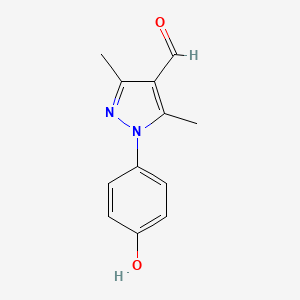
![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

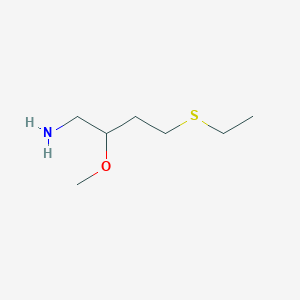
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
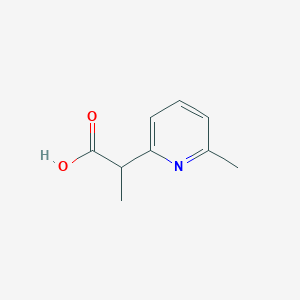

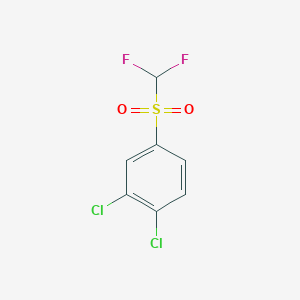
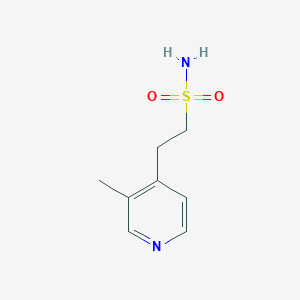
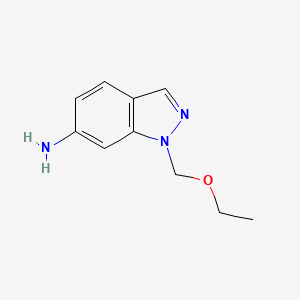
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)
